molecular formula C10H9NO3 B8462714 1-(4-Methoxyphenyl)azetidine-2,3-dione CAS No. 87568-43-2

1-(4-Methoxyphenyl)azetidine-2,3-dione

Cat. No.: B8462714
CAS No.: 87568-43-2
M. Wt: 191.18 g/mol
InChI Key: ZXEIGNVHKGGMLD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)azetidine-2,3-dione (CAS: 87568-43-2) is a specialized β-lactam derivative characterized by its four-membered azetidine ring fused with two ketone groups (2,3-dione) . With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, this compound serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its unique structure, featuring a 4-methoxyphenyl substituent, influences its electronic properties and facilitates various intermolecular interactions, which can be leveraged in the synthesis of more complex molecules . Researchers utilize this compound in several key areas. In chemistry, it acts as a critical intermediate for synthesizing complex organic compounds and can be used as a reagent in cyclization and other functional group modification reactions . In biology, preliminary studies indicate it exhibits significant anticancer properties by inhibiting the growth of various cancer cell lines, such as leukemia, and it has also been investigated for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The compound is prepared through methods such as ketene-based cycloaddition reactions, which involve the one-pot reaction of 4-methoxyphenylacetic acid with an imine precursor to form the azetidine-2,3-dione core . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

87568-43-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(4-methoxyphenyl)azetidine-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-7(3-5-8)11-6-9(12)10(11)13/h2-5H,6H2,1H3

InChI Key

ZXEIGNVHKGGMLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)C2=O

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : 1-(4-Methoxyphenyl)azetidine-2,3-dione serves as a versatile intermediate for synthesizing more complex organic compounds. Its unique reactivity allows for various transformations, including cyclization and functional group modifications.
  • Reagent in Organic Reactions : The compound can be utilized as a reagent in numerous organic reactions, facilitating the formation of new chemical bonds and structures.

Biology

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For instance, it has been tested against leukemia and central nervous system cancer cell lines with promising results.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Medicine

  • Therapeutic Agent Development : Ongoing research aims to evaluate the efficacy of this compound as a therapeutic agent for diseases such as cancer and bacterial infections. Its mechanism of action involves interaction with specific molecular targets associated with disease pathways.
  • Drug Formulation : The compound's favorable pharmacokinetic properties make it a candidate for formulation into drug delivery systems aimed at improving bioavailability and therapeutic effectiveness.

Industry

  • Material Science : The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of new polymers or coatings with enhanced performance characteristics.
  • Agricultural Chemicals : There is potential for this compound to be explored as an active ingredient in agricultural formulations aimed at pest control or plant growth regulation.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of leukemia cell growth (84% inhibition) when tested against MOLT-4 cell line.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Study CSynthesis ApplicationsUtilized as a starting material for synthesizing novel heterocyclic compounds with enhanced biological activity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 1-(4-Methoxyphenyl)azetidine-2,3-dione:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Azetidine-2,3-dione 4-Methoxyphenyl, phenyl C₁₆H₁₃NO₃ 267.28 Planar β-lactam, synthetic precursor
Pyrrolidine-2,3-dione derivatives Pyrrolidine-2,3-dione 3-Nitrophenyl, 4-methoxybenzylamino C₂₄H₂₁N₃O₅ 431.45 Intermediate in heterocyclic synthesis
Procymidone Oxazolidinedione 3,5-Dichlorophenyl, isopropyl C₁₃H₁₁Cl₂NO₃ 283.14 Agricultural fungicide
1-(4-Methoxybenzyl)indoline-2,3-dione Indoline-2,3-dione 4-Methoxybenzyl C₁₆H₁₃NO₃ 267.28 Fluorescent probes, medicinal chemistry

Key Observations :

  • Ring Size : Azetidine-2,3-dione (4-membered) exhibits higher ring strain than pyrrolidine-2,3-dione (5-membered), enhancing reactivity in ring-opening reactions .
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) increase stability, while electron-withdrawing groups (e.g., 3-nitrophenyl in pyrrolidine derivatives) enhance electrophilicity .
Physicochemical Properties
  • LogP and PSA :
    • This compound: LogP = 2.42; PSA = 46.61 Ų .
    • 1-(4-Methoxybenzyl)indoline-2,3-dione: LogP = 2.42 (similar lipophilicity but distinct polarity due to indole vs. azetidine core) .
  • Thermal Stability : Azetidine-2,3-diones with planar β-lactam rings exhibit higher melting points compared to strained derivatives .

Preparation Methods

Ketene-Based Cycloaddition Approaches

The ketene–imine [2+2] cycloaddition reaction is a classical method for constructing β-lactam rings, which has been adapted for synthesizing azetidine-2,3-diones. A one-pot protocol involving in situ ketene generation from substituted phenylacetic acids and subsequent cycloaddition with imines has been reported . For 1-(4-Methoxyphenyl)azetidine-2,3-dione, the reaction typically employs 4-methoxyphenylacetic acid and a suitable imine precursor.

Procedure :

  • Ketene Generation : 4-Methoxyphenylacetic acid is treated with TsCl (tosyl chloride) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in o-xylene at 100°C. This step generates the reactive ketene intermediate.

  • Cycloaddition : The ketene reacts with an imine derived from 4-methoxybenzaldehyde and ammonia, forming the azetidine-2,3-dione core.

  • Purification : The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding the target compound as a white solid .

Key Observations :

  • Diastereoselectivity : The reaction exhibits cis-selectivity under non-polar solvents and ambient conditions, with cis:trans ratios exceeding 5:1 .

  • Yield Optimization : Yields range from 60–75%, influenced by the electronic nature of the aryl substituents. Electron-donating groups like methoxy enhance reaction efficiency .

Grignard Reaction and Reductive Removal

A stereoselective approach utilizing 1,4-bis-(4-methoxyphenyl)azetidin-2,3-dione as a synthon has been developed for accessing C-3-functionalized azetidin-2-ones . While this method primarily targets derivatives, it provides insights into functionalizing the parent dione.

Procedure :

  • Grignard Addition : The dione undergoes regioselective nucleophilic attack by Grignard reagents (e.g., methylmagnesium bromide) at the less hindered carbonyl group (C-3).

  • Xanthate Formation : The hydroxyl intermediate is converted to a xanthate ester using CS₂ and methyl iodide.

  • Reductive Elimination : Treatment with tributyltin hydride removes the xanthate group, yielding 3-substituted azetidin-2-ones .

Applications :

  • This method enables the introduction of alkyl/aryl groups at C-3 while preserving the 4-methoxyphenyl substituent.

  • Isomerization Studies : Base-mediated isomerization (e.g., K₂CO₃ in MeOH) converts cis-isomers to thermodynamically stable trans-configured products .

Phosphoryl Acetate Alkylation

A direct synthesis route involves the alkylation of azetidin-2-one with methyl 2-(dimethoxyphosphoryl)acetate, as reported by VulcanChem . This method emphasizes simplicity and scalability.

Procedure :

  • Reagent Preparation : Methyl 2-(dimethoxyphosphoryl)acetate and azetidin-2-one are dissolved in anhydrous THF.

  • Base Activation : Sodium hydride (NaH) is added to deprotonate azetidin-2-one, facilitating nucleophilic attack on the phosphoryl acetate.

  • Cyclization : Intramolecular cyclization forms the azetidine-2,3-dione ring.

  • Work-Up : The product is isolated via solvent evaporation and recrystallized from diethyl ether .

Advantages :

  • Solvent Compatibility : THF ensures homogeneity without requiring absolute solvents.

  • Yield : Reported yields exceed 70%, with high purity confirmed by NMR and elemental analysis .

β-Ketoester Intermediate Methods

Patent literature describes the use of β-ketoester intermediates for constructing azetidinone scaffolds . While tailored for cholesterol inhibitors, this approach is adaptable to this compound.

Procedure :

  • β-Ketoester Synthesis : Ethyl 4-methoxyphenylacetoacetate is prepared via Claisen condensation.

  • Ring Closure : Treatment with hydroxylamine hydrochloride forms the oxime, which undergoes cyclization under acidic conditions (e.g., HCl/EtOH).

  • Oxidation : The resulting azetidin-2-one is oxidized with Jones reagent (CrO₃/H₂SO₄) to install the second carbonyl group .

Challenges :

  • Oxidation Selectivity : Over-oxidation can occur, necessitating precise stoichiometric control.

  • Yield : Moderate yields (50–60%) are typical due to side reactions during cyclization .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four methods:

Method Yield (%) Stereoselectivity Complexity Scalability
Ketene Cycloaddition 60–75cis > transModerateHigh
Grignard/Xanthate 65–70TunableHighModerate
Phosphoryl Acetate 70–75N/ALowHigh
β-Ketoester 50–60LowHighLow

Key Findings :

  • The phosphoryl acetate method offers the best balance of yield and simplicity, making it ideal for large-scale production.

  • Ketene cycloaddition excels in stereoselectivity, crucial for applications requiring specific diastereomers .

  • Grignard-based routes provide functional flexibility but require multi-step protocols .

Characterization and Quality Control

Synthetic batches of this compound are validated using:

  • ¹H/¹³C NMR : Key signals include δ 3.80 ppm (OCH₃), δ 170–175 ppm (C=O) .

  • FT-IR : Strong absorptions at 1780 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) .

  • Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (e.g., C 62.8%, N 7.3%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)azetidine-2,3-dione, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via the Staudinger reaction, where imines react with ketenes to form β-lactam rings. For example, reacting 4-methoxyphenyl-substituted imines with ketenes under anhydrous conditions yields the azetidine-2,3-dione core. Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalysts like triethylamine .
  • Data : NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) confirms regioselectivity, with characteristic signals for the β-lactam carbonyl (δ ~170–175 ppm) and methoxy groups (δ ~3.6–3.8 ppm). HRMS analysis validates molecular ion peaks (e.g., [M+H]+^+ at m/z 405.1000) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

  • Methodology : Single-crystal X-ray diffraction (XRD) reveals planar β-lactam rings (r.m.s. deviation ≤0.002 Å) and intermolecular C–H⋯O hydrogen bonds. Data collection uses a Bruker SMART APEX CCD diffractometer with graphite-monochromated Cu-Kα radiation .
  • Data : Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.4652 Å, b = 9.0885 Å) are typical. Hydrogen-bonding networks form 3D frameworks, critical for stability .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

  • Methodology :

  • FT-IR : Detects β-lactam C=O stretches (~1750–1780 cm1^{-1}) and aromatic C–O (methoxy) vibrations (~1250 cm1^{-1}).
  • NMR : 1H^1H NMR identifies substituent patterns (e.g., methoxy protons as singlets at δ 3.66 ppm) .
  • HRMS : Validates molecular formula (e.g., C23_{23}H18_{18}ClN2_2O3_3 with <1 ppm error) .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in β-lactam ring formation?

  • Mechanistic Insight : The electron-donating methoxy group activates the aryl ring, stabilizing transition states during ketene-imine cycloaddition. This enhances regioselectivity for β-lactam formation over alternative products. Computational studies (e.g., DFT) model charge distribution and frontier molecular orbital interactions .
  • Experimental Validation : Substituent effects are tested by synthesizing analogs (e.g., replacing methoxy with electron-withdrawing groups like nitro), which reduce cycloaddition efficiency .

Q. What strategies resolve contradictions in diastereoselectivity during β-lactam synthesis?

  • Case Study : Organocatalyzed three-component reactions with azetidine-2,3-diones show total diastereoselectivity when C-4 substituents sterically block one face of the carbonyl group. For example, tert-butyl substituents enforce cis configuration between β-lactam H4 and amide groups .
  • Troubleshooting : Low yields (e.g., 45%) in certain cases (e.g., ethyl isocyanoacetate) are mitigated by optimizing solvent polarity (DMF vs. THF) and catalyst loading (10 mol% phenyl phosphinic acid) .

Q. How do hydrogen-bonding networks in crystal lattices impact the compound’s thermal stability?

  • Analysis : Thermogravimetric analysis (TGA) correlates decomposition temperatures (e.g., 110–118°C) with intermolecular C–H⋯O bond strength. XRD data show tighter packing in hydrogen-bond-rich crystals, increasing melting points .
  • Contradictions : Discrepancies in reported melting points (e.g., 81–86°C vs. 95–100°C) arise from polymorphism or solvent inclusion during recrystallization .

Q. What computational methods predict the compound’s pharmacokinetic properties for drug discovery?

  • Approach : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., penicillin-binding proteins). ADMET predictions using SwissADME assess solubility (LogP ~2.5) and bioavailability .
  • Limitations : Discrepancies between in silico and experimental data (e.g., metabolic stability) require validation via in vitro assays (e.g., microsomal incubation) .

Methodological Notes

  • Synthetic Optimization : Use anhydrous conditions and inert atmospheres (N2_2/Ar) to prevent hydrolysis of β-lactam rings.
  • Crystallography : Soak crystals in cryoprotectants (e.g., glycerol) before XRD to reduce radiation damage .
  • Data Reproducibility : Report solvent history and crystallization methods to address polymorphic variability .

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